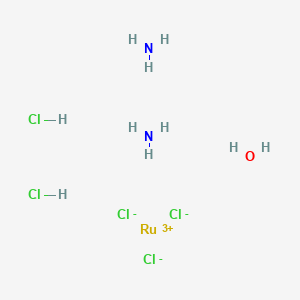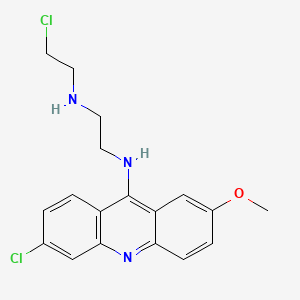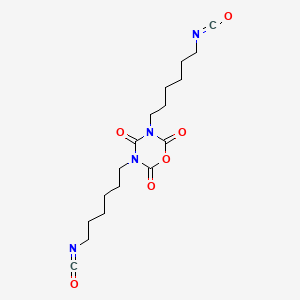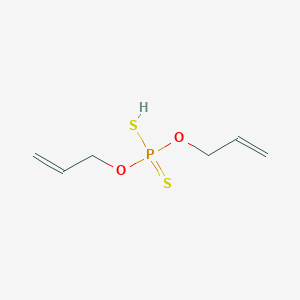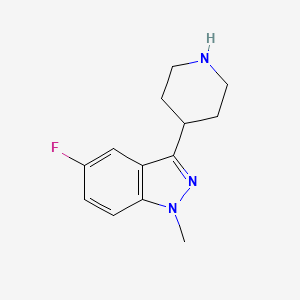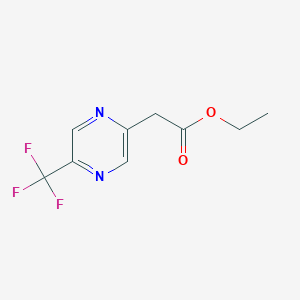![molecular formula C13H8BrClN4OS B13759820 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring substituted with a chlorine atom and a pyridine ring substituted with a bromine atom, connected through a urea linkage.
Preparation Methods
The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzo[d]thiazole and 5-bromopyridine.
Reaction Conditions: The reaction involves the formation of a urea linkage between the two starting materials. This is achieved by reacting 4-chlorobenzo[d]thiazole with an isocyanate derivative of 5-bromopyridine under controlled conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts, specific solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The products of these reactions vary depending on the reagents and conditions used, but they generally involve modifications to the benzo[d]thiazole and pyridine rings.
Scientific Research Applications
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but they may involve inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-chloropyridin-2-yl)urea and 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea share structural similarities.
Uniqueness: The presence of both chlorine and bromine atoms in this compound imparts unique chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C13H8BrClN4OS |
|---|---|
Molecular Weight |
383.65 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C13H8BrClN4OS/c14-7-4-5-10(16-6-7)17-12(20)19-13-18-11-8(15)2-1-3-9(11)21-13/h1-6H,(H2,16,17,18,19,20) |
InChI Key |
QDEYQDFFXFJFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
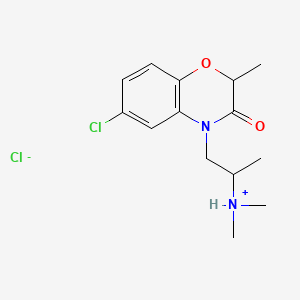
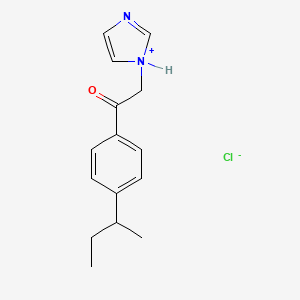
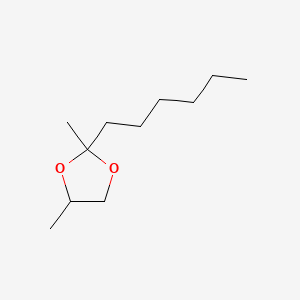


![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
